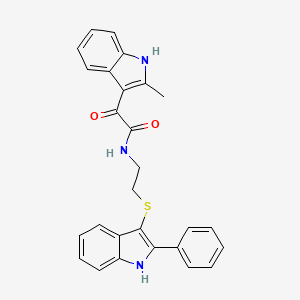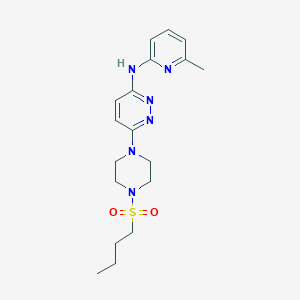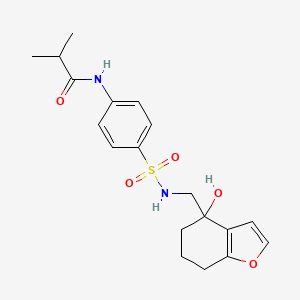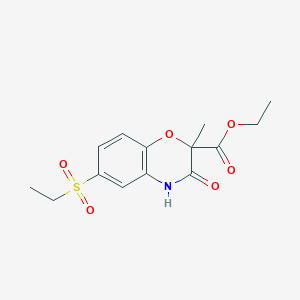
3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a type of benzamide derivative and has shown promise in various studies due to its unique properties.
Aplicaciones Científicas De Investigación
Absorption, Distribution, Metabolism, and Excretion Studies
A study on a related compound, GDC-0449 (vismodegib), which shares a similar sulfonamide functional group, investigated its metabolic fate in rats and dogs. The compound showed extensive metabolism with major pathways involving oxidation and subsequent phase II reactions. This research provides insights into how similar compounds with sulfonamide groups might be metabolized and distributed in biological systems, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Qin Yue et al., 2011).
Anticancer Activity
Another related study explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds, similar in structure due to the presence of a sulfonamide group, showed potential as selective class III agents for cardiac applications. This demonstrates the research interest in sulfonamide derivatives for therapeutic use in conditions such as cardiac arrhythmias (T. K. Morgan et al., 1990).
Antimicrobial Applications
Research on the antimicrobial properties of compounds incorporating sulfonamide groups was conducted, showing promising results against various microbial strains. This suggests the potential use of similar compounds in developing antimicrobial coatings or agents, reflecting the broad applicability of such chemical structures in addressing microbial resistance (H. A. El‐Wahab et al., 2015).
Environmental Remediation
A study on the heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) and related substances highlights the environmental applications of chemical research involving fluorinated compounds. Although not directly related to the compound , it underscores the relevance of such studies in developing strategies for the remediation of persistent organic pollutants in the environment (Saerom Park et al., 2016).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and pharmacological effects .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .
Propiedades
IUPAC Name |
3,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)12-4-7-14(19)15(20)10-12/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILBOCTGXIADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)
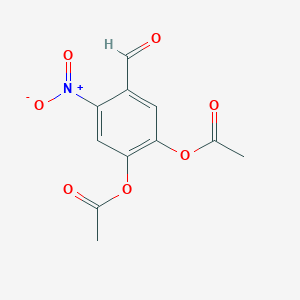
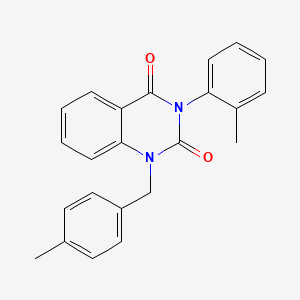
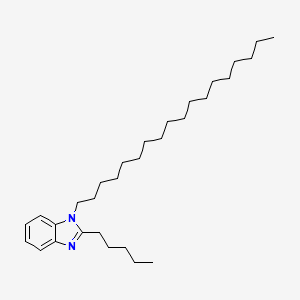

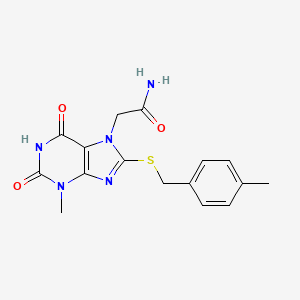
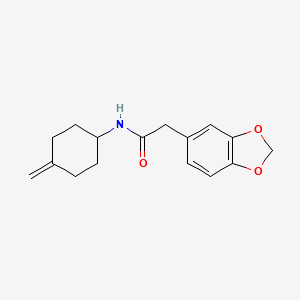
![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)
